molecular formula C8H9N3O2 B12337790 1H-Pyrrole-2-carboxylic acid, 1-amino-3-cyano-, ethyl ester CAS No. 1263279-40-8

1H-Pyrrole-2-carboxylic acid, 1-amino-3-cyano-, ethyl ester

Cat. No.: B12337790
CAS No.: 1263279-40-8
M. Wt: 179.18 g/mol
InChI Key: HXBZIBQUWPOPNT-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carboxylic acid, 1-amino-3-cyano-, ethyl ester is a heterocyclic organic compound It is a derivative of pyrrole, a five-membered aromatic ring with one nitrogen atom

Preparation Methods

The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-amino-3-cyano-, ethyl ester can be achieved through several synthetic routes. One common method involves the condensation of ethyl 1-amino-3-cyano-2-pyrrolecarboxylate with suitable reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

1H-Pyrrole-2-carboxylic acid, 1-amino-3-cyano-, ethyl ester undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

1H-Pyrrole-2-carboxylic acid, 1-amino-3-cyano-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-amino-3-cyano-, ethyl ester involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. For instance, the compound may inhibit enzymes or receptors involved in disease processes, thereby exerting its pharmacological effects .

Comparison with Similar Compounds

1H-Pyrrole-2-carboxylic acid, 1-amino-3-cyano-, ethyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

1263279-40-8

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

ethyl 1-amino-3-cyanopyrrole-2-carboxylate

InChI

InChI=1S/C8H9N3O2/c1-2-13-8(12)7-6(5-9)3-4-11(7)10/h3-4H,2,10H2,1H3

InChI Key

HXBZIBQUWPOPNT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CN1N)C#N

Origin of Product

United States

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